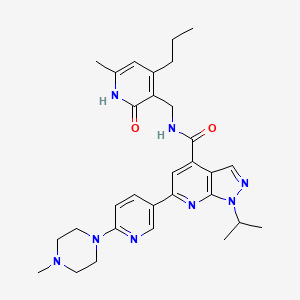
SLx-4090
Descripción general
Descripción
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester is a complex organic compound with a unique structure that includes an isoquinolinecarboxylic acid core, a dihydroisoquinoline ring, and a phenyl ester group
Mecanismo De Acción
Target of Action
SLx-4090, also known as KD-026 or F84YQX13FV, primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP is a protein that plays a crucial role in the production of chylomicrons, which are used to transport triglycerides and cholesterol into the systemic circulation .
Mode of Action
This compound acts as an inhibitor of MTP . It acts selectively in the enterocytes lining the gastrointestinal tract, preventing the formation of chylomicrons . This inhibition disrupts the transport of triglycerides and cholesterol into the systemic circulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid transport pathway . By inhibiting MTP, this compound prevents the formation of chylomicrons, thereby disrupting the normal transport of lipids from the gastrointestinal tract into the systemic circulation .
Result of Action
The inhibition of MTP by this compound results in a reduction of postprandial lipids . Chronic treatment with this compound in mice maintained on a high-fat diet decreased low-density lipoprotein-cholesterol (LDL-C) and triglycerides (TG) and resulted in weight loss without the elevation of liver enzymes or an increase in hepatic fat .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract, as it acts selectively in the enterocytes lining this tract . The compound’s efficacy and stability could potentially be influenced by factors such as diet and gut microbiota, although specific studies would be needed to confirm this.
Análisis Bioquímico
Biochemical Properties
SLx-4090 acts by inhibiting the Microsomal Triglyceride Transfer Protein (MTP), which is highly expressed in the enterocytes lining the gastrointestinal tract . This inhibition prevents the formation of chylomicrons, which are used to transport triglyceride (TG) and cholesterol into the systemic circulation .
Cellular Effects
This compound has a selective action in the enterocytes lining the gastrointestinal tract . It inhibits the secretion of apolipoprotein B in Caco-2 cells, but not apolipoprotein A1 . This selective inhibition results in a significant reduction in postprandial lipids .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Microsomal Triglyceride Transfer Protein (MTP) . By preventing the formation of chylomicrons, this compound reduces the transport of triglycerides and cholesterol into the systemic circulation .
Temporal Effects in Laboratory Settings
In animal studies, this compound has shown significant reductions in both postprandial and fasting triglyceride levels . Chronic treatment with this compound in mice maintained on a high-fat diet resulted in decreased LDL-C and TG levels, and weight loss, without the elevation of liver enzymes or an increase in hepatic fat .
Dosage Effects in Animal Models
Administered orally to rats, this compound reduced postprandial lipids by >50% with an ED(50) value approximately 7 mg/kg . The compound did not result in toxicity when administered to rats for 90 days at a dose of 1000 mg/kg per day .
Metabolic Pathways
Its primary mechanism of action involves the inhibition of Microsomal Triglyceride Transfer Protein (MTP), which plays a crucial role in the metabolism of lipids .
Transport and Distribution
This compound acts selectively in the enterocytes lining the gastrointestinal tract . It is not detected in the systemic or portal vein serum of animals after single or multiple oral doses , indicating that it does not get absorbed into the systemic circulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the enterocytes of the gastrointestinal tract
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester typically involves multiple steps, including the formation of the isoquinolinecarboxylic acid core, the introduction of the dihydroisoquinoline ring, and the attachment of the phenyl ester group. Common synthetic routes may involve:
Formation of Isoquinolinecarboxylic Acid Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dihydroisoquinoline Ring: This step may involve hydrogenation reactions under specific conditions.
Attachment of Phenyl Ester Group: This can be done through esterification reactions using phenol derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Aplicaciones Científicas De Investigación
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoquinoline derivatives and phenyl esters with comparable structures. Examples include:
- 6-Hydroxy-2(1H)-3,4-dihydroquinolinone
- 3-Chloro-N-phenylpropanamide
- 2-Propenoic acid, 3-(5-hydroxy-2-nitrophenyl)-
Uniqueness
What sets 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance its stability and bioactivity compared to similar compounds.
Propiedades
IUPAC Name |
phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F3N2O4/c1-39-27-9-5-8-26(28(27)20-10-13-23(14-11-20)31(32,33)34)29(37)35-24-15-12-22-19-36(17-16-21(22)18-24)30(38)40-25-6-3-2-4-7-25/h2-15,18H,16-17,19H2,1H3,(H,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUIUVJESCFSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(CN(CC4)C(=O)OC5=CC=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SLx-4090 inhibits Microsomal Triglyceride Transfer Protein (MTP). It acts selectively in the enterocytes lining the gastrointestinal tract, preventing the formation of chylomicrons which are used to transport triglyceride (TG) and cholesterol into the systemic circulation. | |
| Record name | SLx-4090 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
913541-47-6 | |
| Record name | SLX-4090 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913541476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SLx-4090 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SLX-4090 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84YQX13FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SLx-4090 interact with its target and what are the downstream effects?
A: this compound is a potent and selective inhibitor of microsomal triglyceride transfer protein (MTP) localized to enterocytes in the small intestine [, ]. MTP is crucial for the assembly and secretion of chylomicrons, particles responsible for transporting dietary triglycerides and cholesterol into systemic circulation []. By inhibiting enterocytic MTP, this compound effectively reduces the absorption of dietary fat and cholesterol, leading to a decrease in postprandial lipids and ultimately lowering plasma triglyceride and cholesterol levels [, ].
Q2: What is the structure of this compound and what is known about its pharmacokinetic properties?
A: this compound, chemically named 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester, was designed to selectively target enterocytic MTP []. Studies in rats have shown that this compound exhibits low systemic exposure after oral administration, suggesting minimal absorption into the bloodstream []. This intestinal-specific activity is desirable to minimize potential side effects associated with systemic MTP inhibition.
Q3: What is the evidence for this compound's efficacy in preclinical models?
A: In preclinical studies, this compound has shown promising results. In rats, oral administration of this compound significantly reduced postprandial lipid levels []. Additionally, chronic treatment with this compound in mice fed a high-fat diet resulted in decreased LDL-C and triglyceride levels, accompanied by weight loss, without causing liver enzyme elevation or hepatic fat accumulation []. This suggests that this compound could be a potential therapeutic agent for treating dyslipidemia and related metabolic disorders without the hepatotoxicity concerns associated with first-generation MTP inhibitors [, ].
Q4: What is the current status of this compound's clinical development?
A: While preclinical data for this compound appears promising, information about its current clinical development stage is limited based on the provided abstracts [, ]. Further research and clinical trials are needed to assess the safety and efficacy of this compound in humans and to determine its potential as a treatment for dyslipidemia.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide](/img/structure/B608232.png)
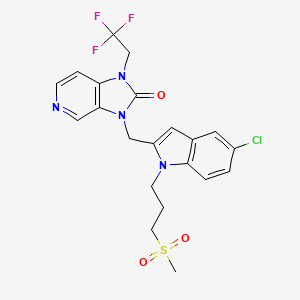

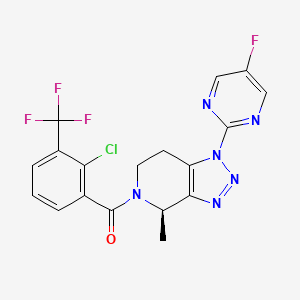

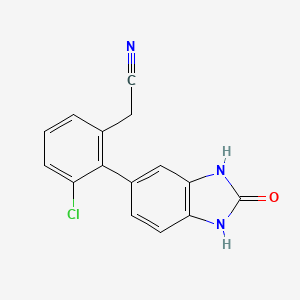
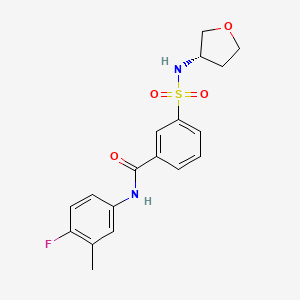
![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)
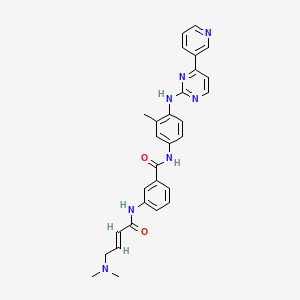
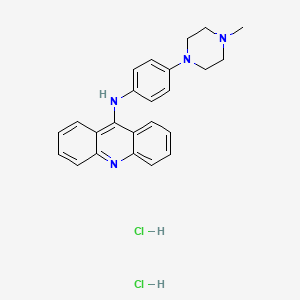
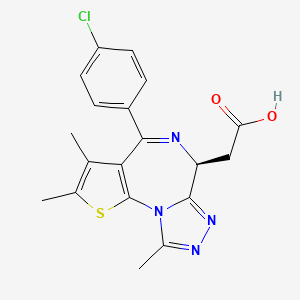

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)
